1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane
Description
Properties
IUPAC Name |
1-(iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IO/c11-6-10-4-7-1-8(5-10)3-9(2-7)12-10/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJORYGOAIENAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(O3)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-2-oxatricyclo[33113,7]decane typically involves multiple steps, starting from readily available precursors One common method involves the iodination of a suitable tricyclic precursor
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the synthesis on a larger scale would involve optimizing the reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the oxatricyclic framework or the iodomethyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride are typical methods.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized derivatives, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other functional groups.
Scientific Research Applications
1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2-oxatricyclo[3.3.1.13,7]decane involves its interaction with specific molecular targets. The iodomethyl group can participate in various chemical reactions, while the oxatricyclic framework provides structural stability. The compound can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Tricyclo Derivatives
1-Bromotricyclo[3.3.1.1³,⁷]decane (CAS: N/A, )
- Structure : Bromine substituent at the 1-position.
- Properties : Lower molecular weight (269.12 g/mol) compared to the iodinated analog. Bromine’s electronegativity and smaller atomic radius result in weaker van der Waals interactions and lower boiling points.
- Applications : Used in thermal studies; its heat capacity data (measured in liquid state) shows deviations from ideal behavior due to steric hindrance in the tricyclic framework .
1-(Bromomethyl)-3,5,7-trimethyltricyclo[3.3.1.1³,⁷]decane ()
- Structure : Bromomethyl group at 1-position with additional methyl groups.
- Properties : Methyl groups increase steric bulk, reducing reactivity in nucleophilic substitutions. The bromine atom offers moderate leaving-group ability in cross-coupling reactions.
- Comparison : The iodomethyl group in the target compound may exhibit enhanced reactivity in Suzuki-Miyaura or Ullmann-type couplings due to iodine’s superior leaving-group propensity.
Heteroatom-Modified Tricyclo Derivatives
1-(3-Chloroallyl)-3,5,7-triaza-1-azoniatricyclo[3.3.1.1³,⁷]decane Chloride ()
- Structure : Nitrogen atoms replace three carbons (3,5,7-positions), forming a cationic azonia core with a chloroallyl substituent.
- Properties : Positively charged nitrogen enhances solubility in polar solvents. The chloroallyl group confers electrophilicity, enabling alkylation reactions.
- Biological Activity: Similar azonia derivatives inhibit focal adhesion kinase (FAK), reducing cancer cell viability (e.g., 1-(2-hydroxyethyl)-3,5,7-triaza-1-azonia analog in ) .
2-Oxatricyclo[3.3.1.1³,⁷]decane Derivatives ()
- Structure : Oxygen atom at 2-position (similar to the target compound) with a fluoro substituent.
- Properties : The electronegative fluorine atom increases polarity, enhancing metabolic stability in pharmaceuticals. Oxygen in the ring reduces rigidity compared to all-carbon adamantane.
Aryl-Substituted Tricyclo Derivatives
1-(5-Bromo-2-methoxyphenyl)tricyclo[3.3.1.1³,⁷]decane ()
- Structure : Aromatic substituent with bromine and methoxy groups.
- Properties : Extended conjugation from the aryl group increases UV absorption, useful in photochemical applications. The methoxy group enhances lipophilicity, improving blood-brain barrier penetration.
- Comparison : The iodomethyl group in the target compound lacks aromaticity but offers a versatile site for further functionalization via halogen exchange.
Data Table: Key Properties of Selected Tricyclo Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(Iodomethyl)-2-oxatricyclo[3.3.1.1³,⁷]decane, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via halogenation of its parent tricyclo[3.3.1.1³,⁷]decane scaffold. Fluorination methods using pyridinium polyhydrogen fluoride (PPHF) have been reported for analogous structures, suggesting iodination may require similar halogen-exchange protocols under inert, anhydrous conditions . For spiro derivatives, multi-step reactions involving cycloaddition or nucleophilic substitution (e.g., using methyl iodide as an alkylating agent) are recommended, with yields dependent on stoichiometry, temperature (e.g., −78°C for sensitive intermediates), and solvent polarity .
Q. How can researchers characterize the structural integrity of 1-(Iodomethyl)-2-oxatricyclo[3.3.1.1³,⁷]decane using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : The tricyclic adamantane-like core produces distinct signals in the δ 1.5–2.5 ppm range for bridgehead protons. The iodomethyl group (CH₂I) typically appears as a singlet near δ 3.5–4.0 ppm .
- IR Spectroscopy : The ether oxygen (2-oxa group) shows a strong C-O-C stretch at ~1100 cm⁻¹, while C-I stretches appear as weak bands near 500–600 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) should confirm the molecular ion peak (M⁺) and isotopic pattern characteristic of iodine (e.g., M+2 peak due to ¹²⁷I and ¹²⁹I) .
Q. What safety protocols are critical when handling iodinated tricyclic compounds?
- Methodology : Due to iodine’s volatility and potential toxicity, use fume hoods, gloves, and eye protection. Avoid light exposure (store in amber vials) to prevent decomposition. Quench reactions with sodium thiosulfate to neutralize excess iodine .
Advanced Research Questions
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromo/chloro analogs?
- Methodology : The C-I bond’s lower bond dissociation energy (~234 kJ/mol vs. ~297 kJ/mol for C-Br) enhances oxidative addition in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). However, steric hindrance from the tricyclic scaffold may reduce reaction rates. Kinetic studies under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) and solvents (e.g., DMF vs. THF) are recommended to optimize conditions .
Q. What computational models predict the thermodynamic stability of 1-(Iodomethyl)-2-oxatricyclo[3.3.1.1³,⁷]decane?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can assess strain energy in the tricyclic core and hyperconjugative effects from the iodomethyl group. Compare heat capacity data (e.g., ΔCp values from calorimetry) with brominated analogs to validate computational predictions .
Q. How can researchers resolve contradictions in reported thermal decomposition profiles for halogenated tricyclodecanes?
- Methodology : Use differential scanning calorimetry (DSC) to measure decomposition onset temperatures under controlled atmospheres (N₂ vs. O₂). For 1-(Iodomethyl)-2-oxatricyclo derivatives, compare results with brominated analogs (e.g., 1-Bromotricyclo[3.3.1.1³,⁷]decane, ΔH decomposition ~180–220°C) to identify iodine-specific degradation pathways .
Q. What strategies improve the regioselectivity of functionalizing the tricyclic scaffold for drug discovery applications?
- Methodology : Leverage steric directing groups (e.g., bulky esters) to bias substitution at less hindered positions. For spiro derivatives, employ chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) to control stereochemistry, as demonstrated in analogous tricyclic quinazolinone syntheses .
Q. How does the 2-oxa group affect the compound’s solubility and crystallinity compared to non-oxygenated analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
